molecular formula C9H9N3O2 B3275438 3-(4-Aminophenyl)imidazolidine-2,4-dione CAS No. 625094-32-8

3-(4-Aminophenyl)imidazolidine-2,4-dione

Cat. No.: B3275438
CAS No.: 625094-32-8
M. Wt: 191.19 g/mol
InChI Key: XIWBHPJKSGGQQJ-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)imidazolidine-2,4-dione is a synthetic compound characterized by the presence of an imidazolidine ring fused with a phenyl group substituted with an amino group. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(4-Aminophenyl)imidazolidine-2,4-dione are not well-studied. It is known that this compound has a role in biochemical reactions

Cellular Effects

The cellular effects of this compound are not well-documented. It is not clear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, some amide derivatives of imidazolidine-2,4-diones possess antinociceptive properties in mice

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-known. It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with urea under acidic conditions to form the intermediate 4-nitrophenylimidazolidine-2,4-dione. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance yield and purity. The process involves the use of optimized reaction conditions, such as controlled temperature and pressure, to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Aminophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-(4-Aminophenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticonvulsant and antibacterial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

  • 3-(4-Nitrophenyl)imidazolidine-2,4-dione
  • 3-(4-Chlorophenyl)imidazolidine-2,4-dione
  • 3-(4-Methylphenyl)imidazolidine-2,4-dione

Comparison: Compared to its analogs, 3-(4-Aminophenyl)imidazolidine-2,4-dione exhibits unique properties due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in medicinal chemistry for the development of bioactive compounds .

Properties

IUPAC Name

3-(4-aminophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBHPJKSGGQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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